molecular formula C6H11ClF3NO2 B1444173 Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride CAS No. 1384430-82-3

Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride

Cat. No.: B1444173
CAS No.: 1384430-82-3
M. Wt: 221.6 g/mol
InChI Key: WEDZYMGBBPAHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride typically involves the following steps:

Chemical Reactions Analysis

Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their biological activity .

Comparison with Similar Compounds

Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(3,3,3-trifluoropropylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)4-10-3-2-6(7,8)9;/h10H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDZYMGBBPAHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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